molecular formula C15H21N3O2 B8304859 [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester

[1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester

Cat. No. B8304859
M. Wt: 275.35 g/mol
InChI Key: YSIGDBPLGNNHPN-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (500 mg, 3.49 mmol) in THF (80 mL) was added Titanium (IV) isopropoxide (2.05 mL, 6.98 mmol) followed by EtMgBr (4.66 mL, 13.97 mmol) dropwise. The mixture was stirred at room temperature for 3 h. The dark color reaction mixture was quenched with 10 mL of H2O and stirred efficiently for 30 min. The resulting yellow suspension was filtered through a plug of celite, washed the celite cake with EtOAc followed by 10% MeOH/CH2Cl2. Solvents were removed and the resulting brown oil was suspended in Toluene (2×10 mL) to removed residual water. After evaporation of the solvent the crude amine products were obtained as a brownish solid. To a mixture of these crude amines and DIEA (801 uL, 4.60 mmol) in DCM (15 mL) was added Boc2O (810 mg, 3.71 mmol). The mixture was stirred at room temperature for 16 h. The reaction was diluted with DCM and washed with water, followed by Brine. Dried over MgSO4, filtered and concentrated down to provide crude material which was purified by silica gel chromatography (5% to 50% EtOAc in hexane) to give 80 mg of [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-cyclopropyl]-carbamic acid tert-butyl ester (m/z 274.40 [M+1]+) and 230 mg of [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester m/z 276.41 [M+1]+
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
catalyst
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
801 μL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
810 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH3:12][CH2:13][Mg+].[Br-].[CH3:16][CH2:17]N(C(C)C)C(C)C.[CH3:25][C:26]([O:29][C:30](O[C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])=[O:31])([CH3:28])[CH3:27]>C1COCC1.C(Cl)Cl.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:26]([O:29][C:30](=[O:31])[NH:11][C:10]1([C:7]2[N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]3=[CH:9][CH:8]=2)[CH2:13][CH2:12]1)([CH3:28])([CH3:27])[CH3:25].[C:36]([O:35][C:33](=[O:34])[NH:11][CH:10]([C:7]1[N:6]=[C:5]2[NH:1][CH:2]=[CH:3][C:4]2=[CH:9][CH:8]=1)[CH2:16][CH3:17])([CH3:37])([CH3:38])[CH3:39] |f:1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC=2C1=NC(=CC2)C#N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.05 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
4.66 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
801 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
810 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark color reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 10 mL of H2O
STIRRING
Type
STIRRING
Details
stirred efficiently for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting yellow suspension was filtered through a plug of celite
WASH
Type
WASH
Details
washed the celite cake with EtOAc
CUSTOM
Type
CUSTOM
Details
Solvents were removed
CUSTOM
Type
CUSTOM
Details
to removed residual water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the crude amine products
CUSTOM
Type
CUSTOM
Details
were obtained as a brownish solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
to provide crude material which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (5% to 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=CC=C2C(=N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(CC)C1=CC=C2C(=N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552205B2

Procedure details

To a solution of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (500 mg, 3.49 mmol) in THF (80 mL) was added Titanium (IV) isopropoxide (2.05 mL, 6.98 mmol) followed by EtMgBr (4.66 mL, 13.97 mmol) dropwise. The mixture was stirred at room temperature for 3 h. The dark color reaction mixture was quenched with 10 mL of H2O and stirred efficiently for 30 min. The resulting yellow suspension was filtered through a plug of celite, washed the celite cake with EtOAc followed by 10% MeOH/CH2Cl2. Solvents were removed and the resulting brown oil was suspended in Toluene (2×10 mL) to removed residual water. After evaporation of the solvent the crude amine products were obtained as a brownish solid. To a mixture of these crude amines and DIEA (801 uL, 4.60 mmol) in DCM (15 mL) was added Boc2O (810 mg, 3.71 mmol). The mixture was stirred at room temperature for 16 h. The reaction was diluted with DCM and washed with water, followed by Brine. Dried over MgSO4, filtered and concentrated down to provide crude material which was purified by silica gel chromatography (5% to 50% EtOAc in hexane) to give 80 mg of [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-cyclopropyl]-carbamic acid tert-butyl ester (m/z 274.40 [M+1]+) and 230 mg of [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester m/z 276.41 [M+1]+
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
catalyst
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
801 μL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
810 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH3:12][CH2:13][Mg+].[Br-].[CH3:16][CH2:17]N(C(C)C)C(C)C.[CH3:25][C:26]([O:29][C:30](O[C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])=[O:31])([CH3:28])[CH3:27]>C1COCC1.C(Cl)Cl.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:26]([O:29][C:30](=[O:31])[NH:11][C:10]1([C:7]2[N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]3=[CH:9][CH:8]=2)[CH2:13][CH2:12]1)([CH3:28])([CH3:27])[CH3:25].[C:36]([O:35][C:33](=[O:34])[NH:11][CH:10]([C:7]1[N:6]=[C:5]2[NH:1][CH:2]=[CH:3][C:4]2=[CH:9][CH:8]=1)[CH2:16][CH3:17])([CH3:37])([CH3:38])[CH3:39] |f:1.2,7.8.9.10.11|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC=2C1=NC(=CC2)C#N
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.05 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
4.66 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
801 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
810 mg
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark color reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with 10 mL of H2O
STIRRING
Type
STIRRING
Details
stirred efficiently for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting yellow suspension was filtered through a plug of celite
WASH
Type
WASH
Details
washed the celite cake with EtOAc
CUSTOM
Type
CUSTOM
Details
Solvents were removed
CUSTOM
Type
CUSTOM
Details
to removed residual water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the crude amine products
CUSTOM
Type
CUSTOM
Details
were obtained as a brownish solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
to provide crude material which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (5% to 50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C1=CC=C2C(=N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(CC)C1=CC=C2C(=N1)NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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